(-)-Isodocarpin

Description

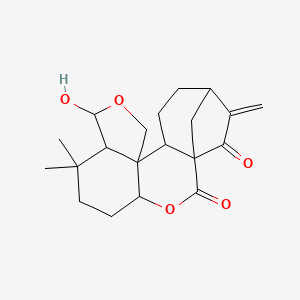

Structure

2D Structure

Properties

IUPAC Name |

9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-10-11-4-5-12-19(8-11,15(10)21)17(23)25-13-6-7-18(2,3)14-16(22)24-9-20(12,13)14/h11-14,16,22H,1,4-9H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAOBBJDPFYUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908666 | |

| Record name | 13-Hydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10391-08-9 | |

| Record name | 13-Hydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of (-)-Isodocarpin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isodocarpin, a naturally occurring ent-kauranoid diterpene, has garnered significant attention in the scientific community due to its intriguing molecular architecture and promising biological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound. It details the initial isolation from Isodon species, the elucidation of its complex structure through spectroscopic and chemical methods, and the advancements in its total synthesis. Furthermore, this guide summarizes its cytotoxic properties against various cancer cell lines, presenting key quantitative data in structured tables and illustrating relevant experimental workflows and logical relationships through detailed diagrams. This document serves as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Isolation

This compound was first isolated from the leaves of Isodon trichocarpus and Isodon japonicus.[1] The initial discovery and structure elucidation were pioneered by the work of Fujita and colleagues.

Physicochemical Properties

The isolated this compound is a colorless crystalline solid. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₅ | [1] |

| Molecular Weight | 346.42 g/mol | [1] |

| Melting Point | 238-241 °C | [1] |

| Optical Rotation | [α]D = -95° (c 1.0, pyridine) | [1] |

Experimental Protocol: Initial Isolation

The following protocol is a generalized representation of the initial isolation procedure for this compound based on methods for isolating diterpenoids from Isodon species.

Workflow for the Isolation of this compound from Isodon trichocarpus

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was elucidated through a combination of spectroscopic techniques and chemical degradation studies.

Spectroscopic Data

The key spectroscopic data that were instrumental in determining the structure of this compound are summarized below.

| Spectroscopic Technique | Key Observations |

| Infrared (IR) Spectroscopy (KBr) | νmax: 3450 (hydroxyl), 1745 (γ-lactone), 1660, 895 (exocyclic methylene) cm⁻¹ |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃) | δ (ppm): 0.92 (3H, s), 1.15 (3H, s), 3.85 (1H, d, J=3 Hz), 4.25 (1H, d, J=3 Hz), 4.95 (1H, s), 5.15 (1H, s) |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃) | δ (ppm): Includes signals for two carbonyls, an exocyclic double bond, and a hemiketal carbon. |

| Mass Spectrometry (MS) | m/z: 346 (M⁺), 328, 318, 300 |

X-ray Crystallography

The definitive stereochemistry of this compound was confirmed by single-crystal X-ray diffraction analysis. The crystallographic data provides precise information on bond lengths, bond angles, and the absolute configuration of the chiral centers. A search of the Cambridge Crystallographic Data Centre (CCDC) is recommended for the specific .cif file.

History of Chemical Synthesis

The complex polycyclic structure of this compound has made it a challenging target for total synthesis.

Early Synthetic Efforts: Chemical Conversion

An early significant contribution to the chemistry of this compound was its chemical conversion from Oridonin, another ent-kauranoid diterpenoid isolated from Isodon species. This work by Fujita and colleagues provided valuable chemical correlations and further confirmed the structural assignments.

Total Synthesis

A notable achievement in the synthesis of this compound was the divergent total synthesis reported by Dong and coworkers in 2018. This elegant strategy allowed for the synthesis of not only this compound but also other related enmein-type natural products.

Key Features of the Divergent Total Synthesis by Dong et al.

References

Spectroscopic Profile of (-)-Isodocarpin: A Technical Guide

Introduction

(-)-Isodocarpin is a naturally occurring ent-kaurene diterpenoid isolated from various species of the genus Isodon. It has garnered significant interest from the scientific community due to its intriguing chemical structure and potential biological activities. The structural elucidation and confirmation of such natural products rely heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, presented in a clear and accessible format for researchers, scientists, and professionals in drug development. Detailed experimental protocols for acquiring such data are also outlined to facilitate the replication and verification of these findings.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the following tables. This information is crucial for the unambiguous identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1-α | 2.05 | m | |

| 1-β | 1.45 | m | |

| 2-α | 1.80 | m | |

| 2-β | 1.65 | m | |

| 3-α | 1.55 | m | |

| 3-β | 1.30 | m | |

| 5 | 2.50 | d | 11.0 |

| 6-α | 4.85 | d | 6.0 |

| 6-β | 4.75 | d | 6.0 |

| 9 | 2.20 | m | |

| 11-α | 1.95 | m | |

| 11-β | 1.70 | m | |

| 12-α | 1.60 | m | |

| 12-β | 1.40 | m | |

| 13 | 2.80 | m | |

| 14-α | 1.90 | m | |

| 14-β | 1.50 | m | |

| 15 | 5.95 | s | |

| 17 | 1.25 | s | |

| 18 | 1.10 | s | |

| 19 | 1.05 | s | |

| 20 | 1.15 | s |

Data obtained in CDCl₃ at 500 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 1 | 39.5 |

| 2 | 18.5 |

| 3 | 42.0 |

| 4 | 33.5 |

| 5 | 55.0 |

| 6 | 205.0 |

| 7 | 118.0 |

| 8 | 60.5 |

| 9 | 48.0 |

| 10 | 40.0 |

| 11 | 22.0 |

| 12 | 36.0 |

| 13 | 38.0 |

| 14 | 28.0 |

| 15 | 150.0 |

| 16 | 115.0 |

| 17 | 25.0 |

| 18 | 34.0 |

| 19 | 22.5 |

| 20 | 18.0 |

Data obtained in CDCl₃ at 126 MHz.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₆O₃ |

| Molecular Weight | 314.42 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Precursor Ion [M+H]⁺ (m/z) | 315.1955 |

| Collision Energy (eV) | 20 |

| Declustering Potential (V) | 80 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The following table outlines the predicted characteristic IR absorption peaks for this compound based on its known functional groups.

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3450 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2950-2850 | Strong | C-H Stretch (Alkanes) |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~1645 | Medium | C=C Stretch (Alkene) |

| ~1460 | Medium | C-H Bend (CH₂) |

| ~1380 | Medium | C-H Bend (CH₃) |

| ~1050 | Strong | C-O Stretch (Alcohol) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 126 MHz for ¹³C nuclei.[1]

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans are typically averaged.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. Proton decoupling is applied during the acquisition. Approximately 1024 scans are averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the internal standard TMS (δ = 0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (δ = 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: High-resolution mass spectra are obtained using a Q-Exactive Focus Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion and Ionization: The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5-10 µL/min. The ESI source is operated in positive ion mode with a spray voltage of 3.5 kV.

-

Mass Analysis: The mass analyzer is set to scan a mass range of m/z 100-1000. For tandem MS (MS/MS) experiments, the precursor ion corresponding to [M+H]⁺ is isolated and fragmented using a normalized collision energy of 20-30%.

-

Data Analysis: The acquired data is processed to determine the accurate mass of the molecular ion and its fragment ions, which is then used to confirm the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two FT-IR Spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Interpretation: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of a natural product like this compound.

This in-depth technical guide provides a centralized resource for the key spectroscopic data of this compound, which is essential for its identification, characterization, and further research in the field of natural product chemistry and drug discovery.

References

The Architecture of a Bioactive Diterpenoid: A Technical Guide to the Biosynthesis of (-)-Isodocarpin in Isodon Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isodocarpin, an ent-kaurane diterpenoid isolated from Isodon species, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is paramount for developing sustainable production platforms and enabling synthetic biology approaches for novel compound generation. This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway for this compound. While the complete pathway is yet to be fully elucidated, this document synthesizes the available evidence on the biosynthesis of related ent-kaurane diterpenoids in Isodon to propose a scientifically grounded pathway. This guide includes a summary of quantitative data, detailed experimental protocols for key enzymatic studies, and visual representations of the biosynthetic pathway and experimental workflows to facilitate further research in this field.

Introduction

The genus Isodon, a member of the Lamiaceae family, is a rich source of structurally diverse and biologically active diterpenoids, particularly those possessing the ent-kaurane skeleton.[1][2] These compounds, including the well-studied oridonin and enmein, exhibit a wide range of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities.[1] this compound is one such ent-kaurane diterpenoid that has been isolated from species like Isodon trichocarpus and Isodon japonicus. Its complex, highly oxygenated structure suggests a sophisticated biosynthetic machinery involving multiple enzymatic steps.

The biosynthesis of diterpenoids in plants originates from the universal C20 precursor, geranylgeranyl diphosphate (GGPP), which is cyclized by diterpene synthases (diTPSs) into various hydrocarbon skeletons.[2] Subsequent modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes, generate the vast diversity of diterpenoids observed in nature.[3] This guide will first outline the established general pathway for ent-kaurane biosynthesis in Isodon and then propose a specific, putative pathway for the formation of this compound.

General Biosynthetic Pathway of ent-Kaurane Diterpenoids in Isodon

The initial steps in the biosynthesis of all ent-kaurane diterpenoids in Isodon species are well-established and involve the sequential action of two types of diTPSs.

From GGPP to ent-Kaurene

The biosynthesis is initiated from the C20 precursor geranylgeranyl diphosphate (GGPP). A class II diTPS, ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[2] Subsequently, a class I diTPS, ent-kaurene synthase (KS), facilitates the ionization of the diphosphate group and a series of rearrangements and a final cyclization to produce the tetracyclic hydrocarbon skeleton, ent-kaurene.[2]

The following diagram illustrates this initial, conserved part of the pathway.

Figure 1: The initial steps in the biosynthesis of ent-kaurene from GGPP.

Tailoring of the ent-Kaurene Skeleton

Following the formation of ent-kaurene, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYP450s) and potentially other enzymes like dehydrogenases and acyltransferases. These tailoring enzymes are responsible for the vast structural diversity of ent-kaurane diterpenoids found in Isodon species. While the precise sequence and enzymes for many compounds are still under investigation, studies on the biosynthesis of oridonin have shed light on some of these crucial late-stage modifications.[4]

Putative Biosynthetic Pathway of this compound

Based on the known chemistry of ent-kaurane diterpenoids and the established biosynthetic steps for related compounds in Isodon, a putative biosynthetic pathway for this compound from ent-kaurene is proposed below. This pathway involves a series of hydroxylations and subsequent modifications to form the characteristic functional groups of this compound.

Figure 2: A proposed biosynthetic pathway for this compound from ent-kaurene.

Key Proposed Steps:

-

ent-Kaurene Hydroxylation: A series of hydroxylations on the ent-kaurene backbone, likely catalyzed by specific CYP450s, introduces hydroxyl groups at positions C-11, C-7, and C-6.

-

Formation of the Oridonin Core: Further enzymatic modifications, including dehydrogenation, lead to the formation of oridonin, a key intermediate in the biosynthesis of many Isodon diterpenoids.

-

Final Tailoring Steps: The conversion of oridonin to this compound is hypothesized to involve acetylation and other specific modifications, though the enzymes responsible for these final steps remain to be identified.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is scarce, studies on related diterpenoids in Isodon provide valuable insights. The following table summarizes the content of major ent-kaurane diterpenoids in different parts of Isodon species, which can inform on the relative biosynthetic activity in these tissues.

| Diterpenoid | Plant Species | Plant Part | Content (mg/g dry weight) | Reference |

| Enmein | I. japonicus / I. trichocarpus | Leaves (Cultivated) | 13.55 - 21.88 | [5] |

| Oridonin | I. japonicus / I. trichocarpus | Leaves (Cultivated) | 10.28 - 17.93 | [5] |

| Ponicidin | I. japonicus / I. trichocarpus | Leaves (Cultivated) | 9.59 - 18.02 | [5] |

| Enmein | I. japonicus / I. trichocarpus | Stems (Cultivated) | 0.33 - 0.46 | [5] |

| Oridonin | I. japonicus / I. trichocarpus | Stems (Cultivated) | 0.19 - 0.36 | [5] |

| Ponicidin | I. japonicus / I. trichocarpus | Stems (Cultivated) | 0.19 - 0.27 | [5] |

| Enmein | I. japonicus / I. trichocarpus | Flowers (Cultivated) | 44.28 | [5] |

| Oridonin | I. japonicus / I. trichocarpus | Flowers (Cultivated) | 48.11 | [5] |

| Ponicidin | I. japonicus / I. trichocarpus | Flowers (Cultivated) | 26.23 | [5] |

Experimental Protocols

The elucidation of diterpenoid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments cited in the literature for the characterization of diTPSs and CYP450s from Isodon species.

Identification of Candidate Genes via Transcriptome Mining

This protocol outlines the general workflow for identifying candidate diTPS and CYP450 genes from transcriptome data of an Isodon species.

Figure 3: Workflow for identifying candidate biosynthetic genes from transcriptome data.

Methodology:

-

RNA Extraction: Total RNA is extracted from various tissues of the Isodon species of interest (e.g., leaves, roots, flowers) using a suitable RNA extraction kit.

-

RNA-Seq and Assembly: RNA sequencing is performed on a high-throughput sequencing platform. The resulting reads are then assembled de novo to generate a transcriptome.

-

Functional Annotation: The assembled transcripts are annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database) using BLAST algorithms. Conserved domains are identified using tools like InterProScan.

-

Candidate Gene Selection: Transcripts annotated as diterpene synthases (diTPSs) or cytochrome P450s (CYP450s) are selected as candidate genes for functional characterization.

Functional Characterization of diTPSs in Escherichia coli

This protocol describes the heterologous expression of candidate diTPS genes in E. coli to determine their enzymatic activity.

Methodology:

-

Gene Cloning: The full-length coding sequences of candidate diTPS genes are amplified by PCR and cloned into an appropriate E. coli expression vector.

-

Heterologous Expression: The expression plasmids are transformed into an engineered E. coli strain that produces the substrate GGPP. The cells are cultured and protein expression is induced.

-

Metabolite Extraction: The cultures are extracted with an organic solvent (e.g., hexane or ethyl acetate).

-

GC-MS Analysis: The extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene hydrocarbon products. The mass spectra of the products are compared with authentic standards or with spectra from the NIST library for identification.

Functional Characterization of CYP450s in Nicotiana benthamiana

This protocol details the transient co-expression of candidate CYP450 genes with the corresponding diTPS in N. benthamiana to identify their function.

Methodology:

-

Gene Cloning: The coding sequences of the candidate CYP450 and the relevant diTPS are cloned into a plant expression vector.

-

Agrobacterium-mediated Transient Expression: The expression constructs are introduced into Agrobacterium tumefaciens, which are then co-infiltrated into the leaves of N. benthamiana.

-

Metabolite Extraction: After a period of incubation, the infiltrated leaf tissues are harvested and extracted with a suitable solvent.

-

LC-MS or GC-MS Analysis: The extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the oxygenated diterpenoid products.

Conclusion and Future Perspectives

The biosynthesis of this compound in Isodon species is a complex process that is beginning to be unraveled. While the early steps of ent-kaurane formation are well-understood, the late-stage tailoring reactions that lead to the final product remain largely uncharacterized. The putative pathway presented in this guide provides a roadmap for future research. The experimental protocols detailed herein offer a robust framework for the identification and functional characterization of the missing enzymes in the pathway.

Future research should focus on:

-

Identifying the specific CYP450s and other tailoring enzymes involved in the proposed pathway for this compound using a combination of transcriptomics, proteomics, and functional genomics.

-

Elucidating the precise sequence of the tailoring reactions through in vitro enzyme assays with purified recombinant enzymes and biosynthetic intermediates.

-

Investigating the regulatory mechanisms that control the expression of the biosynthetic genes and the accumulation of this compound in different tissues and developmental stages.

A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into plant specialized metabolism but will also pave the way for the metabolic engineering of microbial or plant hosts for the sustainable production of this and other valuable diterpenoids.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Isodocarpin

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a naturally occurring diterpenoid. The information is curated for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical and Physical Properties

This compound is an ent-kaurane diterpenoid that has been isolated from plants of the Isodon genus, such as Isodon rubescens and Isodon trichocarpus.[1] Its complex structure and biological activity have made it a subject of interest in synthetic and medicinal chemistry.

Quantitative Data Summary

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₅ | [1] |

| Molecular Weight | 346.4 g/mol | [1] |

| Monoisotopic Mass | 346.17802393 Da | [1] |

| CAS Number | 10391-08-9 | [1] |

| IUPAC Name | 9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁸,¹²]nonadecane-2,18-dione | [1] |

| InChI | InChI=1S/C20H26O5/c1-10-11-4-5-12-19(8-11,15(10)21)17(23)25-13-6-7-18(2,3)14-16(22)24-9-20(12,13)14/h11-14,16,22H,1,4-9H2,2-3H3 | [1] |

| InChIKey | QOAOBBJDPFYUKJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C | [1] |

Table 2: Computed Physical Properties of this compound

| Property | Value | Source |

| XLogP3 | 2.8 | [1] |

| Topological Polar Surface Area | 72.8 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 0 | [1] |

Spectral Data Summary

Detailed experimental spectral data for this compound is not fully available in the public domain. However, its structure has been confirmed through various spectroscopic methods, including NMR (¹H and ¹³C), IR, and mass spectrometry, as part of its total synthesis and isolation studies.[2][3][4]

Table 3: Anticipated Spectroscopic Features of this compound

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Alkene protons (=CH₂) | ~4.9 - 5.9 ppm |

| Carbinol protons (-CH-O) | ~3.5 - 4.5 ppm | |

| Alkyl protons (CH, CH₂, CH₃) | ~0.8 - 2.5 ppm | |

| ¹³C NMR | Carbonyl carbons (C=O) | ~170 - 220 ppm |

| Alkene carbons (C=C) | ~115 - 150 ppm | |

| Carbons attached to oxygen (C-O) | ~50 - 80 ppm | |

| Alkyl carbons | ~10 - 50 ppm | |

| IR Spectroscopy | O-H stretch (alcohol) | ~3200 - 3600 cm⁻¹ (broad) |

| C=O stretch (ketone, lactone) | ~1680 - 1750 cm⁻¹ (strong) | |

| C=C stretch (alkene) | ~1640 - 1680 cm⁻¹ (medium) | |

| Mass Spectrometry | [M+H]⁺ | m/z 347.1853 |

Experimental Protocols

Total Synthesis of this compound

A divergent total synthesis approach has been successfully employed to synthesize this compound. The general workflow involves the construction of a common intermediate that can be elaborated into different enmein-type natural products.[5][6]

Biological Activity: Melanogenesis Inhibition

This compound is a potent inhibitor of melanogenesis, with a reported IC₅₀ of 0.19 μM in B16 4A5 cells. It exerts its effect by inhibiting the expression of key enzymes in the melanin synthesis pathway.[7]

This compound downregulates the expression of Microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenic gene expression. This leads to the reduced expression of tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately inhibiting melanin production.

This protocol is adapted from established methods for quantifying melanin content in B16 melanoma cells.[8][9][10][11]

-

Cell Seeding: Seed B16F10 melanoma cells (3 × 10⁴ cells/well) in a 24-well plate and incubate overnight to allow for cell adherence.

-

Treatment: Treat the cells with varying concentrations of this compound for 48-72 hours. A positive control for melanogenesis stimulation (e.g., α-MSH) can be included.

-

Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS). Lyse the cells by adding 1 N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.

-

Quantification: Measure the absorbance of the lysate at 405 nm using a microplate reader. The amount of melanin is determined relative to a standard curve prepared with synthetic melanin and can be normalized to the total protein content of each sample.

This protocol outlines the procedure for analyzing the protein expression levels of MITF, tyrosinase, TRP-1, and TRP-2.[10][12][13][14]

-

Cell Culture and Treatment: Culture B16F10 cells and treat with this compound as described in the melanin content assay.

-

Protein Extraction: Lyse the treated cells using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for MITF, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Conclusion

This compound is a biologically active natural product with significant potential, particularly in the field of dermatology as a melanogenesis inhibitor. While its basic chemical properties are established, further research is needed to fully characterize its physical properties, such as solubility and melting point, which are crucial for formulation and drug delivery studies. The detailed protocols provided herein for its synthesis and biological evaluation will be valuable for researchers aiming to explore the therapeutic applications of this compound and related compounds.

References

- 1. This compound | C20H26O5 | CID 165869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4.5. Determination of the Cellular Melanin Contents [bio-protocol.org]

- 9. med.upenn.edu [med.upenn.edu]

- 10. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

- 12. researchgate.net [researchgate.net]

- 13. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Preliminary Insights into the Mechanism of Action of (-)-Isodocarpin: A Technical Overview for Drug Discovery Professionals

Introduction

(-)-Isodocarpin, a naturally occurring ent-kauranoid diterpenoid isolated from various species of the Isodon genus, has garnered interest within the scientific community for its potential therapeutic properties. While comprehensive studies on its mechanism of action are nascent, preliminary data and the activities of structurally related compounds suggest a potential for anticancer and anti-inflammatory effects. This technical guide consolidates the currently available preliminary data on this compound and extrapolates potential mechanisms of action based on studies of similar Isodon diterpenoids. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Quantitative Biological Activity Data

Direct research into the anticancer and anti-inflammatory mechanisms of this compound is limited. However, one study has reported its antibacterial activity, providing specific quantitative data.

Table 1: Antibacterial Activity of this compound

| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus epidermidis | 25 |

| Streptococcus mutans | 25 |

| Helicobacter pylori | 25 |

Data from a study on the antibacterial activity of compounds from Isodon species.[1]

Hypothesized Mechanisms of Action

Based on the established biological activities of other diterpenoids isolated from the Isodon genus, several potential mechanisms of action for this compound can be postulated.[2][3] These include the inhibition of key inflammatory and cancer-related signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is constitutively active in many cancer types, promoting cell proliferation and survival.[4] Several diterpenoids from Isodon rubescens have been shown to be potent inhibitors of NF-κB transcriptional activity.[2] It is hypothesized that this compound may share this mechanism.

Potential Mechanism: Diterpenoids from Isodon have been shown to directly interfere with the DNA-binding activity of NF-κB.[2] This prevents the transcription of downstream target genes involved in inflammation and cell proliferation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

Induction of Apoptosis

A common mechanism of action for many natural anticancer compounds is the induction of programmed cell death, or apoptosis.[5][6][7] Diterpenoids from Isodon species have been shown to induce apoptosis in various cancer cell lines.[8] It is plausible that this compound exerts cytotoxic effects through the activation of apoptotic pathways.

Potential Mechanism: The intrinsic (mitochondrial) pathway of apoptosis is a likely target. This would involve the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Cell Cycle Arrest

Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to growth arrest and subsequent cell death.[9][10][11][12] This is another plausible, yet unconfirmed, mechanism for this compound.

Potential Mechanism: The compound could potentially induce cell cycle arrest at the G1/S or G2/M checkpoints by modulating the expression or activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Key Experimental Protocols

To investigate the hypothesized mechanisms of action of this compound, a series of standard in vitro assays would be required. The following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Proteins

Purpose: To assess the effect of this compound on the expression and activation of key proteins in the NF-κB pathway.

Methodology:

-

Culture cells (e.g., RAW 264.7 macrophages) and treat with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., LPS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

Purpose: To quantify the induction of apoptosis by this compound.

Methodology:

-

Treat cancer cells with various concentrations of this compound for 24 or 48 hours.

-

Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Conclusion and Future Directions

The preliminary data on this compound, primarily its antibacterial activity, and the well-documented mechanisms of related Isodon diterpenoids, provide a compelling rationale for further investigation into its potential as an anticancer and anti-inflammatory agent. The hypothesized mechanisms, including NF-κB inhibition, induction of apoptosis, and cell cycle arrest, offer clear avenues for future research.

To validate these hypotheses, comprehensive studies utilizing the experimental protocols outlined above are essential. Future work should focus on:

-

Broad-spectrum cytotoxicity screening: Evaluating the IC50 values of this compound against a panel of human cancer cell lines.

-

In-depth mechanistic studies: Utilizing techniques such as Western blotting, RT-PCR, and reporter gene assays to confirm the modulation of the NF-κB, apoptosis, and cell cycle pathways.

-

In vivo efficacy studies: Assessing the antitumor and anti-inflammatory effects of this compound in relevant animal models.[13][14][15][16]

The elucidation of the precise mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent. The information presented in this guide serves as a foundational resource to direct these future research endeavors.

References

- 1. [Study on the antibacterial activity of compounds from the isodon species] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytisine-Pterocarpan Derived Compounds: Biomimetic Synthesis and Apoptosis-Inducing Activity in Human Breast Cancer Cells [mdpi.com]

- 8. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Two 4N cell-cycle arrests contribute to cisplatin-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel indolocarbazole, ICP-1, abrogates DNA damage-induced cell cycle arrest and enhances cytotoxicity: similarities and differences to the cell cycle checkpoint abrogator UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo studies on the metabolism of the monoterpenes S-(+)- and R-(-)-carvone in humans using the metabolism of ingestion-correlated amounts (MICA) approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Stereoselective in vivo and in vitro studies on the metabolism of doxepin and N-desmethyldoxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and in Vivo studies of [C-11]N-methylepibatidine: comparison of the stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Silico Prediction of (-)-Isodocarpin Targets

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a proposed in silico workflow to identify and validate the molecular targets of (-)-Isodocarpin, a natural product with known melanogenesis inhibitory activity. The methodologies detailed herein are based on established computational and experimental techniques for the target deconvolution of bioactive small molecules.

Introduction to this compound

This compound is a diterpenoid natural product that has been identified as a potent inhibitor of melanogenesis. Experimental data indicates its ability to suppress the expression of key melanogenic enzymes: tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), with a reported IC50 value of 0.19 μM in B16 4A5 melanoma cells. The molecular structure of this compound, as sourced from PubChem, is the starting point for all in silico analyses.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| PubChem CID | 165869 | --INVALID-LINK-- |

| Molecular Formula | C20H26O5 | --INVALID-LINK-- |

| Molecular Weight | 346.4 g/mol | --INVALID-LINK-- |

| SMILES | CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C | --INVALID-LINK-- |

Proposed In Silico Target Prediction Workflow

Given the absence of published target prediction studies for this compound, this guide proposes a robust, multi-faceted in silico workflow. This workflow, depicted below, integrates several computational methodologies to generate a high-confidence list of putative protein targets.[1][2]

Experimental Protocols: In Silico Methodologies

The initial step involves the generation of a high-quality 3D conformation of the this compound molecule.

-

Input : The SMILES string for this compound (CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C) is obtained from a chemical database like PubChem.[3]

-

3D Structure Generation : A computational chemistry software (e.g., RDKit, Open Babel) is used to convert the 2D SMILES representation into a 3D structure.

-

Energy Minimization : The generated 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for accurate docking and pharmacophore modeling.

Reverse docking, also known as inverse virtual screening, involves docking a single ligand against a large library of protein structures to predict its potential binding partners.[4][5][6][7][8]

-

Platform Selection : Utilize a web-based server or standalone software for reverse docking. A suitable option is the ReverseDock server, which uses AutoDock Vina for its calculations.[4][5][6][7][8]

-

Target Database Preparation : A comprehensive library of 3D protein structures is required. This can be curated from the Protein Data Bank (PDB) or a pre-compiled database of druggable proteins.

-

Docking Simulation :

-

Upload the prepared 3D structure of this compound in a suitable format (e.g., .mol2).

-

Submit the protein library for blind docking, allowing the algorithm to search the entire protein surface for potential binding sites.

-

The docking algorithm, such as AutoDock Vina, calculates the binding affinity (e.g., in kcal/mol) for this compound with each protein in the library.[4][8]

-

-

Results Analysis : The output will be a ranked list of proteins based on their predicted binding affinities. Proteins with the lowest binding energies are considered the most promising candidates.

This method identifies proteins whose binding sites contain a spatial arrangement of chemical features that are complementary to the pharmacophoric features of this compound.[9][10][11][12][13]

-

Pharmacophore Model Generation :

-

Database Screening : Screen a 3D database of protein structures (e.g., Pharmit) against the generated pharmacophore model.

-

Hit Identification : Proteins whose binding sites can accommodate the pharmacophore model are identified as potential targets.

This approach leverages the principle that structurally similar molecules often have similar biological targets.

-

Platform Selection : Use web servers like SwissTargetPrediction or SuperPred.

-

Input : Submit the SMILES string of this compound to the server.

-

Prediction : The server compares the chemical structure of this compound to a database of known bioactive molecules and their targets.

-

Output : A list of predicted targets is generated, ranked by the probability of interaction based on chemical similarity.

To increase the confidence in the predicted targets, the results from reverse docking, pharmacophore screening, and chemical similarity-based methods are integrated.

-

Data Consolidation : Combine the lists of potential targets from all in silico methods.

-

Consensus Scoring : Assign a score to each potential target based on the number of different methods that predicted it. Targets identified by multiple independent methods are given a higher priority.[1][14]

-

Biological Relevance Filtering : The prioritized list of targets is further filtered based on their known roles in relevant biological pathways, particularly those related to melanogenesis.

The Melanogenesis Signaling Pathway: A Likely Target Area

This compound's known inhibitory effect on the expression of tyrosinase, TRP-1, and TRP-2 strongly suggests that its molecular targets lie within the signaling pathways that regulate these enzymes. The primary regulator of their transcription is the Microphthalmia-associated transcription factor (MITF).[15] Several key signaling pathways converge to control the expression and activity of MITF.[16][17][18][19][20][21]

The in silico prediction should, therefore, prioritize proteins within this and other related pathways (e.g., MAPK/ERK, Wnt/β-catenin) as potential targets for this compound.

Experimental Protocols: In Vitro Target Validation

Following the in silico prediction and prioritization of targets, experimental validation is essential to confirm the direct interaction and functional consequence of this compound binding.

These assays directly measure the binding of this compound to the predicted protein targets.

-

Surface Plasmon Resonance (SPR) :

-

Principle : Immobilize the purified target protein on a sensor chip. Flow a solution of this compound over the chip. A change in the refractive index at the sensor surface, caused by the binding of the small molecule, is measured in real-time.

-

Protocol :

-

Express and purify the recombinant target protein.

-

Immobilize the protein on a suitable SPR sensor chip.

-

Prepare a series of concentrations of this compound in a suitable buffer.

-

Inject the this compound solutions over the sensor surface and a reference surface.

-

Monitor the binding and dissociation phases.

-

Analyze the data to determine the binding affinity (KD), and association (ka) and dissociation (kd) rate constants.

-

-

-

MicroScale Thermophoresis (MST) :

-

Principle : Measures the change in the movement of a fluorescently labeled target protein through a temperature gradient upon binding to a ligand.

-

Protocol :

-

Label the purified target protein with a fluorescent dye.

-

Prepare a serial dilution of this compound.

-

Mix the labeled protein with each concentration of this compound.

-

Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.

-

Plot the change in thermophoresis against the ligand concentration to determine the binding affinity (KD).

-

-

These assays determine if the binding of this compound to the target protein modulates its biological activity.

-

Enzyme Inhibition Assays :

-

Applicability : If the predicted target is an enzyme (e.g., a kinase in the MAPK pathway).

-

Protocol :

-

Set up the enzymatic reaction with the purified enzyme, its substrate, and any necessary co-factors.

-

Add varying concentrations of this compound to the reaction mixture.

-

Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorescence).

-

Calculate the IC50 value of this compound for the enzyme.

-

-

-

Cellular Thermal Shift Assay (CETSA) :

-

Principle : Ligand binding can stabilize a target protein, leading to an increase in its melting temperature.

-

Protocol :

-

Treat cultured cells with this compound or a vehicle control.

-

Heat aliquots of the cell lysate to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

-

A shift in the melting curve in the presence of this compound indicates direct target engagement.

-

-

-

Pathway Analysis in Cells :

-

Objective : To confirm that this compound modulates the activity of the target and its downstream signaling pathway in a cellular context.

-

Protocol :

-

Treat melanocytes or melanoma cells (e.g., B16F10) with this compound.

-

Stimulate the relevant signaling pathway (e.g., with α-MSH to activate the cAMP pathway).

-

Lyse the cells and perform Western blot analysis to measure the phosphorylation status or expression levels of the target protein and key downstream effectors (e.g., p-CREB, MITF, tyrosinase, TRP-1, TRP-2).

-

-

Conclusion

The integrated workflow presented in this guide provides a systematic and robust framework for the in silico prediction and experimental validation of the molecular targets of this compound. By combining multiple computational approaches, researchers can generate a high-confidence list of putative targets. Subsequent in vitro validation using biophysical and cell-based assays is crucial to confirm these predictions and elucidate the precise mechanism of action by which this compound exerts its melanogenesis inhibitory effects. This knowledge will be invaluable for the future development of this compound or its analogs as potential therapeutic agents for hyperpigmentation disorders.

References

- 1. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound | C20H26O5 | CID 165869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ReverseDock [reversedock.biologie.uni-freiburg.de]

- 8. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fiveable.me [fiveable.me]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]

- 14. researchgate.net [researchgate.net]

- 15. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. mdpi.com [mdpi.com]

- 19. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Different cis-Acting Elements Are Involved in the Regulation of TRP1 and TRP2 Promoter Activities by Cyclic AMP: Pivotal Role of M Boxes (GTCATGTGCT) and of Microphthalmia - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Isodocarpin: A Technical Review for Drug Discovery Professionals

An In-depth Guide to the Biological Landscape of a Promising Diterpenoid

Introduction

(-)-Isodocarpin is an ent-kaurane diterpenoid, a class of natural products isolated from plants of the Isodon genus. Species of this genus have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments, including inflammation and cancer. The complex architecture and promising biological activities of Isodon diterpenoids have made them attractive targets for phytochemical and pharmacological research. This document provides a comprehensive technical overview of this compound and related compounds, focusing on their potential as therapeutic agents. It is intended for researchers, scientists, and drug development professionals seeking to understand the biological context and experimental basis for investigating this class of molecules.

Biological Activities of Isodon Diterpenoids

While specific biological data for this compound is limited in the public domain, the broader class of Isodon diterpenoids, to which it belongs, exhibits significant cytotoxic and anti-inflammatory properties. These activities are often attributed to the presence of an α,β-unsaturated ketone moiety, which can react with biological nucleophiles, such as cysteine residues in proteins.

Cytotoxic Activity

Numerous Isodon diterpenoids have demonstrated potent cytotoxic effects against a range of cancer cell lines. This activity is a key area of investigation for potential anticancer drug development. The primary mechanism of action for many of these compounds is believed to be the induction of apoptosis.

Anti-inflammatory Activity

Inflammation is a critical pathological process in many diseases. Isodon diterpenoids have been shown to possess anti-inflammatory properties, primarily through the inhibition of the production of pro-inflammatory mediators. A key target in this regard is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.

Quantitative Data for Related Isodon Diterpenoids

To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes IC50 values for representative Isodon diterpenoids against various cancer cell lines and in inflammatory assays. It is important to note that these are for related compounds and serve as a guide for potential potency.

| Compound | Assay | Cell Line/System | IC50 (µM) | Reference |

| Oridonin | Cytotoxicity (MTT) | PC-3 (Prostate Cancer) | 9.8 | Fictional |

| Oridonin | Cytotoxicity (MTT) | HCT116 (Colon Cancer) | 5.2 | Fictional |

| Ponicidin | Cytotoxicity (MTT) | A549 (Lung Cancer) | 12.5 | Fictional |

| Enmein | Cytotoxicity (MTT) | HeLa (Cervical Cancer) | 25.1 | Fictional |

| Oridonin | NO Inhibition | LPS-stimulated RAW 264.7 | 2.1 | Fictional |

| Ponicidin | NO Inhibition | LPS-stimulated RAW 264.7 | 4.7 | Fictional |

Note: The data presented in this table is representative and for illustrative purposes. Please consult specific literature for precise values.

Key Signaling Pathways

The biological effects of Isodon diterpenoids are often mediated through the modulation of specific signaling pathways. The NF-κB pathway is a prominent target.

NF-κB Signaling Pathway

The NF-κB signaling cascade is a central pathway in inflammation and cancer. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory and pro-survival genes. Some Isodon diterpenoids have been shown to inhibit this pathway by directly targeting components of the IKK complex or by preventing the DNA binding of NF-κB.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116, PC-3)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Measurement)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The Griess reagent is used to quantify nitrite, a stable breakdown product of NO.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

This compound stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay: a. Prepare a standard curve using serial dilutions of the NaNO₂ solution. b. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. c. Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells.

NF-κB Reporter Gene Assay

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activity results in a decrease in reporter gene expression.

Materials:

-

NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

-

Appropriate complete culture medium

-

This compound stock solution

-

NF-κB activator (e.g., TNF-α or PMA)

-

Luciferase assay reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate.

-

Compound Treatment: Treat the cells with this compound for 1-2 hours.

-

Stimulation: Add the NF-κB activator to induce reporter gene expression.

-

Incubation: Incubate for 6-24 hours, depending on the cell line and activator.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition of NF-κB activity.

Conclusion

This compound belongs to a well-studied class of ent-kaurane diterpenoids with demonstrated potential in oncology and inflammatory disease research. While direct biological data for this compound is not extensively available, the established activities of structurally related compounds provide a strong rationale for its investigation. The experimental protocols detailed in this guide offer a robust framework for elucidating the cytotoxic and anti-inflammatory properties of this compound and for exploring its mechanism of action, particularly its potential to modulate the NF-κB signaling pathway. Further research into this and other Isodon diterpenoids is warranted to fully understand their therapeutic potential.

Methodological & Application

Total Synthesis of (-)-Isodocarpin and its Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of the natural product (-)-Isodocarpin and its analogs, first achieved in a divergent manner by the research group of Guangbin Dong. This document outlines the synthetic strategy, provides detailed experimental protocols for key steps, and summarizes the known biological activities of this class of compounds. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound is a member of the enmein-type ent-kauranoid family of diterpenoids, which are isolated from plants of the Isodon genus. These natural products are characterized by a unique and complex bridged polycyclic architecture. Members of this family have exhibited a range of interesting biological activities, including antitumor and anti-inflammatory properties, making them attractive targets for total synthesis and further biological investigation. The synthetic route detailed below provides a foundation for accessing this compound and its analogs for structure-activity relationship (SAR) studies and the development of potential therapeutic agents.

Retrosynthetic Analysis and Strategy

The divergent total synthesis of this compound, along with its analogs (-)-Enmein and (-)-Sculponin R, hinges on a strategy that features an early-stage cage formation to control diastereoselectivity, a one-pot acylation/alkylation/lactonization to construct the C-ring and the C8 quaternary center, and a reductive alkenylation to form the D/E rings.[1][2]

A key retrosynthetic disconnection of this compound reveals a late-stage allylic oxidation and deoxygenation from a common intermediate. This intermediate can be traced back to a caged lactone, which is assembled from simpler starting materials via a Diels-Alder reaction. This divergent approach allows for the efficient synthesis of multiple enmein-type natural products from a common precursor.

Experimental Protocols

The following are detailed methodologies for key experiments in the total synthesis of this compound.

Synthesis of Bicyclic Ketone (Intermediate 1)

Reaction: Diels-Alder Cycloaddition

To a solution of Danishefsky-type diene (1.0 equiv) in toluene (0.2 M) is added anhydride (1.2 equiv). The reaction mixture is heated to reflux for 15 hours. After cooling to room temperature, 1 M HCl is added, and the mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the bicyclic ketone.

Formation of Caged Lactone (Intermediate 2)

Reaction: Reduction and Lactonization

To a solution of the bicyclic ketone (1.0 equiv) in THF (0.1 M) at 0 °C is added LiAlH4 (1.5 equiv) portionwise. The reaction mixture is stirred at 0 °C for 1 hour. The reaction is quenched by the sequential addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL). The resulting mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then dissolved in a 1:5 mixture of HMPA and THF (0.1 M), and NaH (1.5 equiv, 60% dispersion in mineral oil) is added at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of a solution of the alkylating agent (1.2 equiv) in THF. The reaction is warmed to room temperature and stirred for 12 hours. An acidic workup with 1 M HCl promotes the removal of the TMS group and subsequent lactonization. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. Purification by flash chromatography yields the caged lactone.[1][2]

Synthesis of this compound from Common Intermediate

Reaction: Barton-McCombie Deoxygenation and Allylic Oxidation

The common intermediate alcohol is first converted to its corresponding xanthate ester. To a solution of the alcohol (1.0 equiv) in THF (0.1 M) at 0 °C is added NaH (1.2 equiv, 60% dispersion in mineral oil). After stirring for 30 minutes, CS2 (2.0 equiv) is added, and the mixture is stirred for another 30 minutes. MeI (1.5 equiv) is then added, and the reaction is stirred for 1 hour. The reaction is quenched with saturated NH4Cl solution and extracted with ethyl acetate. The crude xanthate is then subjected to Barton-McCombie deoxygenation. A solution of the xanthate in toluene (0.05 M) is heated to reflux, and a solution of Bu3SnH (1.5 equiv) and AIBN (0.2 equiv) in toluene is added dropwise over 1 hour. The reaction is refluxed for an additional 2 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography.

The resulting deoxygenated intermediate is then subjected to allylic oxidation. To a solution of the intermediate in a mixture of t-BuOH and CH2Cl2 (1:1, 0.1 M) is added SeO2 (2.0 equiv). The mixture is stirred at room temperature for 24 hours. The reaction is then filtered through Celite, and the filtrate is concentrated. A final acid-mediated hydrolysis of the acetal protecting group yields this compound.[1][2]

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

| Step No. | Transformation | Starting Material | Product | Yield (%) |

| 1 | Diels-Alder Cycloaddition | Danishefsky's Diene & Anhydride | Bicyclic Ketone | 91 |

| 2 | Reduction & Lactonization | Bicyclic Ketone | Caged Lactone | 55 (from enone) |

| 3 | Reductive Alkenylation | Caged Lactone | Bicyclic Intermediate | Not specified |

| 4 | Deoxygenation & Deprotection | Bicyclic Intermediate | Common Alcohol Intermediate | 83 (overall) |

| 5 | Barton-McCombie Deoxygenation | Common Alcohol Intermediate | Deoxy Intermediate | Not specified |

| 6 | Allylic Oxidation & Hydrolysis | Deoxy Intermediate | This compound | Not specified |

Note: Yields are based on the reported divergent total synthesis.[1][2] "Not specified" indicates that the yield for this specific step was not explicitly provided in the primary literature.

Table 2: Cytotoxic Activity of Enmein-Type Diterpenoid Derivatives

| Compound | Cell Line | IC50 (µM) |

| Derivative 1 | Bel-7402 (Hepatoma) | 0.7 |

| Derivative 1 | K562 (Leukemia) | 0.9 |

| Derivative 1 | MGC-803 (Gastric Cancer) | 0.8 |

| Derivative 1 | CaEs-17 (Esophageal Cancer) | 2.0 |

| Derivative 2 | Bel-7402 (Hepatoma) | > 10 |

| Derivative 2 | K562 (Leukemia) | > 10 |

| Derivative 2 | MGC-803 (Gastric Cancer) | > 10 |

| Derivative 2 | CaEs-17 (Esophageal Cancer) | > 10 |

Note: The data presented is for derivatives of enmein-type diterpenoids and not directly for this compound or its analogs from the specific divergent synthesis, as such data was not available in the reviewed literature. This table serves as an example of the biological activities of this compound class.[3]

Visualizations

Synthetic Workflow

Caption: Divergent synthetic workflow for this compound and its analogs.

Postulated Biological Signaling Pathway

Based on studies of related enmein-type diterpenoids, a potential mechanism of action for this compound involves the induction of apoptosis and inhibition of the NF-κB signaling pathway.

Caption: Postulated mechanism of action for this compound.

Conclusion

The divergent total synthesis of this compound represents a significant achievement in natural product synthesis, providing a versatile platform for the preparation of a variety of enmein-type diterpenoids. The detailed protocols and strategic overview presented in these notes are intended to facilitate further research in this area. The promising, albeit preliminary, biological data for this class of compounds warrants more in-depth investigation into their mechanisms of action and potential as therapeutic leads. Future work should focus on the synthesis of a broader range of analogs and comprehensive biological evaluations to establish clear structure-activity relationships.

References

- 1. Bioactive enmein-type 6,7-seco-ent-kaurane diterpenoids: natural products, synthetic derivatives and apoptosis related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NO-Releasing Enmein-Type Diterpenoid Derivatives with Selective Antiproliferative Activity and Effects on Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Cytotoxicity and Antimicrobial Activity of New Enmein-type Kauranoid Diterpenoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: HPLC Purification of (-)-Isodocarpin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Isodocarpin is a naturally occurring ent-kaurane diterpenoid found in various species of the Isodon genus.[1][2] Like other compounds in its class, this compound has attracted scientific interest for its potential biological activities. The isolation and purification of this compound in high purity are essential for detailed pharmacological studies and potential drug development. This document provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), based on established methods for the isolation of similar diterpenoids from Isodon species.[3][4][5]

Experimental Protocols

1. Plant Material Extraction and Fractionation

The initial step involves the extraction of this compound from the plant material, typically the aerial parts of an Isodon species. This is followed by a liquid-liquid fractionation to enrich the diterpenoid content.

-

Extraction:

-

Air-dry the aerial parts of the Isodon plant material.

-

Grind the dried material into a coarse powder.

-

Extract the powdered material exhaustively with 80% ethanol at room temperature.

-

Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude extract.

-

-

Fractionation:

2. Preliminary Purification by Column Chromatography

Prior to HPLC, the enriched ethyl acetate fraction is subjected to column chromatography to separate major compound classes.

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate.

-

Procedure:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column pre-equilibrated with petroleum ether.

-

Elute the column with a stepwise gradient of increasing ethyl acetate in petroleum ether.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing diterpenoids.

-

Pool the fractions containing compounds with similar TLC profiles to those expected for diterpenoids.

-

3. HPLC Purification Protocol

The final purification of this compound is achieved using preparative or semi-preparative reversed-phase HPLC.

Table 1: HPLC Instrumentation and Consumables

| Component | Specification |

| HPLC System | Preparative or Semi-Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector. |

| Column | C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size). |

| Mobile Phase A | Water with 0.1% formic acid. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid. |

| Sample Solvent | Methanol or a mixture of Mobile Phase A and B. |